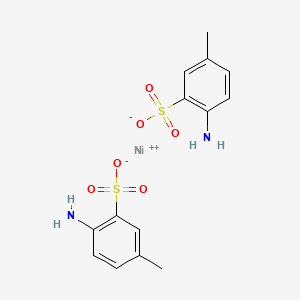

Nickel(II) 2-Amino-5-methylbenzenesulfonate

説明

The exact mass of the compound Nickel(II) 2-Amino-5-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nickel(II) 2-Amino-5-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(II) 2-Amino-5-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-5-methylbenzenesulfonate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9NO3S.Ni/c2*1-5-2-3-6(8)7(4-5)12(9,10)11;/h2*2-4H,8H2,1H3,(H,9,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVHHXOSEDMKHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212821 | |

| Record name | Nickel p-Toluidine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375387-13-6 | |

| Record name | Nickel p-Toluidine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) 2-Amino-5-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unraveling the Thermal Degradation of a Versatile Nickel Complex: A Technical Guide to the Decomposition Mechanism of Nickel(II) 2-Amino-5-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) 2-Amino-5-methylbenzenesulfonate is a compound of significant interest in catalysis and materials science.[1] Its efficacy in these applications is intrinsically linked to its thermal stability. Understanding the thermal decomposition mechanism of this complex is paramount for optimizing its use in high-temperature processes and for ensuring safety and predictability in its applications. This in-depth technical guide provides a proposed multi-stage thermal decomposition mechanism based on established principles of inorganic and organic thermal analysis, drawing parallels from structurally similar compounds. This guide will detail the expected dehydration, desulfonation, and organic ligand fragmentation processes, culminating in the formation of a final nickel-based residue. Furthermore, it outlines the comprehensive experimental workflows required to validate this proposed mechanism, empowering researchers to thoroughly characterize this and other related materials.

Introduction: The Significance of Thermal Stability

The utility of metal-organic compounds in fields ranging from pharmaceutical synthesis to the production of conductive polymers is often dictated by their behavior at elevated temperatures.[1] Nickel(II) 2-Amino-5-methylbenzenesulfonate stands as a versatile catalyst and material precursor.[1] A comprehensive understanding of its thermal decomposition is crucial for defining its operational limits, predicting the nature of its decomposition byproducts, and designing safer, more efficient applications.

This guide synthesizes information from the thermal analysis of related nickel salts, aromatic sulfonates, and amino-functionalized organic compounds to construct a scientifically robust, albeit proposed, decomposition pathway for the title compound. The insights provided herein are intended to serve as a foundational resource for researchers and to guide future experimental investigations into the thermal properties of this important nickel complex.

Proposed Structure of Nickel(II) 2-Amino-5-methylbenzenesulfonate

The 2-amino-5-methylbenzenesulfonate anion would act as a ligand, coordinating to the nickel(II) ion. The coordination could potentially involve the sulfonate group and/or the amino group, leading to a complex and stable structure.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of hydrated Nickel(II) 2-Amino-5-methylbenzenesulfonate is anticipated to be a multi-stage process, with distinct mass losses corresponding to dehydration, desulfonation, and the breakdown of the organic moiety. The exact temperatures for these events would need to be determined experimentally, but a general sequence can be predicted based on analogous compounds.

Stage I: Dehydration - The Loss of Water

The initial stage of thermal decomposition will invariably involve the loss of water molecules. This process is typically endothermic and occurs at relatively low temperatures. Based on studies of similar hydrated nickel salts, this stage can be further subdivided:[2]

-

Loss of Water of Crystallization: Water molecules that are not directly coordinated to the nickel ion are lost first, typically in the range of 50-150 °C.

-

Loss of Coordinated Water: Water molecules directly bonded to the nickel(II) center are more strongly held and will be released at higher temperatures, often between 150 °C and 300 °C.

Stage II: Desulfonation and Initial Ligand Fragmentation

Following complete dehydration, the anhydrous Nickel(II) 2-Amino-5-methylbenzenesulfonate will undergo the decomposition of the organic ligand. The C-S bond in aromatic sulfonic acids is a common point of initial thermal cleavage.[4] This stage is expected to occur at temperatures above 250 °C and will be characterized by the evolution of sulfur dioxide (SO₂).[4]

The primary event in this stage is the desulfonation of the aromatic ring, leading to the formation of a nickel salt of 4-methylaniline and the release of SO₂ gas.

Stage III: Decomposition of the Organic Residue

At higher temperatures, likely in the range of 300-600 °C, the remaining organic fragment will decompose. This is a complex process that can involve multiple reactions, including:

-

Deamination and the release of ammonia (NH₃) or other nitrogenous compounds.

-

Fragmentation of the aromatic ring, leading to the evolution of a variety of volatile organic compounds, such as toluene, methane, and other hydrocarbons.

-

The formation of a carbonaceous residue.

Stage IV: Formation of the Final Residue

The final solid residue will depend on the atmosphere in which the decomposition is carried out.

-

In an Oxidizing Atmosphere (e.g., Air): The carbonaceous residue will be oxidized, and the final product is expected to be Nickel(II) oxide (NiO) .[5]

-

In an Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the final residue could be a mixture of Nickel(II) oxide (NiO) , Nickel(II) sulfide (NiS) (from reactions with sulfur-containing species), or even metallic nickel , depending on the exact temperature and the potential for reductive elimination.[6]

Proposed Thermal Decomposition Mechanism: A Visual Representation

The following diagram illustrates the proposed multi-stage thermal decomposition pathway of hydrated Nickel(II) 2-Amino-5-methylbenzenesulfonate.

Caption: Proposed multi-stage thermal decomposition of hydrated Nickel(II) 2-Amino-5-methylbenzenesulfonate.

Experimental Validation: Protocols and Methodologies

To validate and refine the proposed decomposition mechanism, a suite of thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive characterization of the thermal behavior of Nickel(II) 2-Amino-5-methylbenzenesulfonate.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To quantitatively measure mass loss as a function of temperature and to identify the evolved gaseous products in real-time.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer coupled to a quadrupole mass spectrometer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Atmosphere: Perform separate runs under a high-purity inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of nitrogen and oxygen). Set a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

MS Parameters: Set the mass spectrometer to scan a mass range of m/z 10-200 to detect expected fragments such as H₂O (m/z 18), NH₃ (m/z 17), SO₂ (m/z 64), and organic fragments.

-

Data Analysis: Correlate the mass loss steps in the TGA curve with the ion currents for specific m/z values from the MS data.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, solid-state transitions) and the enthalpy changes associated with decomposition events (endothermic or exothermic).

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Use an empty, sealed pan as a reference.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere.

-

Heating Program: Heat the sample and reference from ambient temperature to a temperature beyond the final decomposition stage (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the DSC thermogram for endothermic and exothermic peaks, and calculate the enthalpy changes for each thermal event.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of the initial material and the solid residues at different stages of decomposition.

Experimental Protocol:

-

Sample Preparation: Heat the sample in a furnace to specific temperatures corresponding to the end of each major decomposition stage identified by TGA. Hold at each temperature for a sufficient time to ensure complete transformation.

-

Analysis: Analyze the initial sample and each of the heat-treated residues using a powder X-ray diffractometer.

-

Data Analysis: Compare the obtained diffraction patterns with standard diffraction databases to identify the crystalline phases present at each temperature.

Data Presentation and Interpretation

The quantitative data obtained from the thermal analysis experiments should be summarized for clear interpretation and comparison.

Table 1: Predicted Thermal Decomposition Data for Hydrated Nickel(II) 2-Amino-5-methylbenzenesulfonate

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Major Evolved Species (m/z) | Predicted Solid Residue |

| I-a: Dehydration (Lattice H₂O) | 50 - 150 | ~5.0% | H₂O (18) | [Ni(C₇H₈NO₃S)₂(H₂O)₄] |

| I-b: Dehydration (Coordinated H₂O) | 150 - 300 | ~10.0% | H₂O (18) | Ni(C₇H₈NO₃S)₂ |

| II: Desulfonation | > 250 | ~28.0% | SO₂ (64) | Intermediate Nickel-Organic Species |

| III: Organic Fragmentation | 300 - 600 | Variable | NH₃ (17), C₇H₈ (92), etc. | Carbonaceous Nickel Compound |

| IV: Final Residue Formation (Air) | > 600 | - | CO₂ (44) | NiO |

| IV: Final Residue Formation (Inert) | > 600 | - | - | NiO / NiS / Ni |

Note: The predicted mass loss percentages are based on a hypothetical hexahydrate structure and will need to be confirmed experimentally.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental work required for a comprehensive thermal analysis.

Caption: A comprehensive experimental workflow for the thermal analysis of Nickel(II) 2-Amino-5-methylbenzenesulfonate.

Conclusion

While direct experimental data on the thermal decomposition of Nickel(II) 2-Amino-5-methylbenzenesulfonate is not extensively documented, a scientifically sound mechanism can be proposed based on the well-established thermal behavior of analogous compounds. This guide has outlined a plausible multi-stage decomposition pathway involving initial dehydration, followed by desulfonation and fragmentation of the organic ligand, ultimately leading to the formation of nickel oxide or other nickel species depending on the atmospheric conditions.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to rigorously investigate and validate this proposed mechanism. A thorough understanding of the thermal properties of this versatile nickel complex is essential for its continued and expanded application in catalysis and materials science, ensuring both efficacy and safety in its use.

References

-

Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]

-

Request PDF. (n.d.). Thermal behaviour of nickel(II) sulphate, nitrate and halide complexes containing ammine and ethylenediamine as ligands Kinetics and evolved gas analysis. Retrieved from [Link]

-

RSC Publishing. (2022, September 7). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. Retrieved from [Link]

-

Girolami Group Website. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

PMC. (n.d.). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. Retrieved from [Link]

-

ACS Publications. (2019, January 22). p-Toluenesulfonic Acid-Based Deep-Eutectic Solvents for Solubilizing Metal Oxides | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ACS Publications. (2019, October 28). Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometric Studies of the Thermal Decomposition of Some Azido Polymeric Binders. Retrieved from [Link]

-

ResearchGate. (2025, October 26). Synthesis, characterization and crystal structure of bis{5-(diethylamino)-2-[(methylimino)methyl]phenolato}-nickel(II). Retrieved from [Link]

-

PubMed. (2006, December 15). Spectral and thermal study of the ternary complexes of nickel with sulfasalazine and some amino acids. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]

-

PMC. (n.d.). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Retrieved from [Link]

-

PMC. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:375387-13-6 | Nickel(II) 2-Amino-5-Methylbenzenesulfonate. Retrieved from [Link]

-

MDPI. (2024, December 23). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Retrieved from [Link]

-

Thieme. (n.d.). 5 Thermal Reactions in the Mass Spectrometer (EI-MS). Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

-

Semantic Scholar. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Retrieved from [Link]

-

PMC. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectral and thermal study of the ternary complexes of nickel with sulfasalazine and some amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Magnetic Properties of Nickel(II) 2-Amino-5-methylbenzenesulfonate Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coordination polymers constructed from transition metal ions and organic ligands have emerged as a fascinating class of materials with tunable structural topologies and diverse functional properties. Among these, Nickel(II)-based coordination polymers are of particular interest due to their intriguing magnetic behaviors, which are highly sensitive to the coordination geometry of the Ni(II) ion and the nature of the bridging ligands. This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks for investigating the magnetic properties of a specific class of these materials: Nickel(II) 2-Amino-5-methylbenzenesulfonate coordination polymers. While specific experimental data for this exact compound is not yet prevalent in published literature, this guide will leverage data from analogous systems to provide a robust framework for its synthesis, structural characterization, and magnetic analysis. This document is intended to serve as a foundational resource for researchers and scientists in the fields of materials science, inorganic chemistry, and drug development who are interested in exploring the rich magnetic phenomena of these promising materials.

Introduction: The Allure of Magnetic Coordination Polymers

Coordination polymers are crystalline materials formed by the self-assembly of metal ions (or clusters) and organic ligands, resulting in extended one-, two-, or three-dimensional networks. The rational design of these materials allows for the fine-tuning of their physical properties, including their magnetic behavior. The study of magnetic coordination polymers is driven by their potential applications in various technological fields, such as information storage, quantum computing, and spintronics.

Nickel(II), a d⁸ transition metal ion, is a particularly versatile building block for constructing magnetic coordination polymers. Depending on its coordination environment, which can range from octahedral to square planar, Ni(II) complexes can exhibit a variety of magnetic phenomena, including paramagnetism, ferromagnetism, and antiferromagnetism. The 2-Amino-5-methylbenzenesulfonate ligand offers multiple coordination sites (the amino group and the sulfonate group), which can lead to the formation of diverse and intricate coordination networks with unique magnetic properties.

Synthesis and Structural Elucidation: The Foundation of Magnetic Properties

The magnetic properties of a coordination polymer are intrinsically linked to its crystal structure. Therefore, the synthesis of high-quality single crystals and their detailed structural characterization are of paramount importance.

Synthetic Strategies

The synthesis of Nickel(II) 2-Amino-5-methylbenzenesulfonate coordination polymers can be approached through several methods, with hydrothermal and solvothermal techniques being the most common. These methods involve the reaction of a Ni(II) salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O) with 2-Amino-5-methylbenzenesulfonic acid in a sealed vessel at elevated temperatures. The choice of solvent, temperature, pH, and the presence of co-ligands can significantly influence the final structure of the coordination polymer.

Experimental Protocol: Hydrothermal Synthesis

-

Reactant Preparation: In a typical synthesis, equimolar amounts of a Nickel(II) salt and 2-Amino-5-methylbenzenesulfonic acid are dissolved in a solvent mixture, often water and an organic co-solvent like ethanol or methanol.

-

pH Adjustment: The pH of the solution is carefully adjusted using a base (e.g., NaOH or an organic amine) to deprotonate the sulfonic acid and amino groups, facilitating coordination to the Ni(II) center.

-

Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 120 and 180 °C) for a period of several days.

-

Crystal Growth: The autoclave is then allowed to cool slowly to room temperature, promoting the growth of single crystals.

-

Isolation and Purification: The crystals are collected by filtration, washed with the mother liquor, and dried in air.

Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. An SC-XRD analysis provides detailed information about bond lengths, bond angles, coordination geometry of the Ni(II) ion, and the overall crystal packing, which are all crucial for understanding the magnetic properties.[1]

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray data to ensure that the analyzed single crystal is representative of the entire sample.

Spectroscopic Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the ligand and to confirm its coordination to the Ni(II) ion. Shifts in the vibrational frequencies of the amino and sulfonate groups upon coordination can provide valuable insights into the coordination mode.

-

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the coordination polymer and to determine the presence of solvent molecules within the crystal lattice.

Unraveling the Magnetic Behavior: From Theory to Experiment

The magnetic properties of Nickel(II) coordination polymers are governed by the electronic configuration of the Ni(II) ions and the magnetic exchange interactions between them, which are mediated by the bridging ligands.

Theoretical Background

A Ni(II) ion has a d⁸ electron configuration. In an octahedral coordination environment, the two unpaired electrons in the e_g orbitals give rise to a spin state of S = 1, resulting in paramagnetic behavior. The magnetic properties of such a system can be described by the spin Hamiltonian, which takes into account the Zeeman effect, magnetic exchange interactions, and zero-field splitting.

-

Magnetic Exchange Interaction (J): This describes the spin-spin coupling between neighboring Ni(II) ions. A positive J value indicates a ferromagnetic interaction (parallel alignment of spins), while a negative J value signifies an antiferromagnetic interaction (antiparallel alignment of spins).

-

Zero-Field Splitting (D): This refers to the splitting of the S=1 spin state even in the absence of an external magnetic field, which arises from the spin-orbit coupling and the distortion of the coordination geometry from perfect octahedral symmetry.

Experimental Investigation of Magnetic Properties

The magnetic properties of the coordination polymer are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Experimental Protocol: SQUID Magnetometry

-

Sample Preparation: A carefully weighed amount of the powdered crystalline sample is placed in a gelatin capsule or a similar sample holder.

-

Magnetic Susceptibility Measurement: The magnetic susceptibility (χ) of the sample is measured as a function of temperature (T), typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 1000 Oe).

-

Magnetization Measurement: The magnetization (M) of the sample is measured as a function of the applied magnetic field (H) at a low temperature (e.g., 2 K).

Data Analysis and Interpretation

The experimental data obtained from the SQUID magnetometer are analyzed to extract key magnetic parameters.

-

Curie-Weiss Law: In the high-temperature region, the magnetic susceptibility of a paramagnetic material often follows the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant. The sign of the Weiss constant provides a preliminary indication of the nature of the magnetic exchange interactions (positive for ferromagnetic and negative for antiferromagnetic).

-

χT vs. T Plot: A plot of the product of the magnetic susceptibility and temperature (χT) versus temperature is a powerful tool for analyzing the magnetic behavior. For an isolated paramagnetic Ni(II) ion, the χT value is expected to be constant. A deviation from this behavior indicates the presence of magnetic exchange interactions or zero-field splitting. An increase in χT upon cooling suggests ferromagnetic interactions, while a decrease suggests antiferromagnetic interactions.[2][3]

-

Magnetization vs. Field Plot: The M vs. H plot at low temperature provides information about the saturation magnetization of the material. The shape of the curve can also reveal the presence of magnetic anisotropy.

Data Presentation and Visualization

Tabulated Data

Table 1: Hypothetical Crystallographic Data for a Nickel(II) 2-Amino-5-methylbenzenesulfonate Coordination Polymer.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| V (ų) | 1358.9 |

| Z | 4 |

| Ni-O bond lengths (Å) | 2.05 - 2.15 |

| Ni-N bond lengths (Å) | 2.10 - 2.20 |

Table 2: Hypothetical Magnetic Data for a Nickel(II) 2-Amino-5-methylbenzenesulfonate Coordination Polymer.

| Parameter | Value |

| Curie Constant (C) | 1.25 cm³ K/mol |

| Weiss Constant (θ) | -5.2 K |

| Magnetic Exchange Coupling (J) | -2.1 cm⁻¹ |

| Zero-Field Splitting (D) | 3.5 cm⁻¹ |

Visualizations

Caption: A schematic representation of a possible octahedral coordination environment around the Ni(II) center.

Caption: A flowchart illustrating the key steps in the synthesis and magnetic characterization of a coordination polymer.

Conclusion

The investigation of the magnetic properties of Nickel(II) 2-Amino-5-methylbenzenesulfonate coordination polymers offers a rich field of study with the potential for discovering novel magnetic materials. Although specific experimental data for this compound are yet to be reported, the principles and methodologies outlined in this guide provide a solid foundation for its exploration. By combining careful synthesis, detailed structural characterization, and thorough magnetic measurements, researchers can unravel the intricate relationship between structure and magnetism in these fascinating materials, paving the way for their potential application in advanced technologies.

References

-

Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. (n.d.). PMC. Retrieved from [Link]

-

Nickel(II) 2-Amino-5-methylbenzenesulfonate. (n.d.). Chem-Impex. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of mixed ligand complexes of Mn(II), Co(II), Ni(II), Cu(II) and Fe(III) ions with N-(5-nitro-2- hydroxybenzylidene). (2020, February 25). ResearchGate. Retrieved from [Link]

-

catena-Poly[[bis(2-aminoethanesulfonato-κ2 N,O)nickel(II)]-μ-1,4-bis(1H-imidazol-1-yl)benzene-κ2 N:N′]. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− as a Bridge. (2023, June 2). Semantic Scholar. Retrieved from [Link]

-

Co(II), Ni(II) and Cu(II) Mononuclear Complexes with N2O2 Ligand Derived from Ethyl 4-Aminobenzoate. (2022, November 15). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study. (2023, May 29). MDPI. Retrieved from [Link]

-

Synthesis, Crystal Structures, and Magnetic Properties of a Series of Linear Pentanickel(II) Complexes: [Ni5(µ5-tpda)4X2] (X = Cl-, Br-, I-, NCS-, and CH3CN). (n.d.). NTU Scholars. Retrieved from [Link]

-

Synthesis, characterization and magnetic properties of halogenated tetranuclear cubane-like nickel(ii) complexes. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. (n.d.). PMC. Retrieved from [Link]

-

Discrepancy between crystal structure and magnetic properties of Ni (II) complexes synthetized with 4-methylpiperidine and tridentate Schiff-base. (n.d.). Retrieved from [Link]

-

Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. (2021, September 15). MDPI. Retrieved from [Link]

-

THE MAGNETIC SUSCEPTIBILITY OF MOLTEN NICKEL(II) COMPLEXES. (n.d.). National Open Access Monitor, Ireland. Retrieved from [Link]

-

Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, structures and properties of Ni II , Co II , Cu II , Mn II and Zn II coordination polymers based on 5-aminoisophthalate and 4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Magnetic polymer beads. (n.d.). Retrieved from [Link]

-

Magnetic properties of nickel(II) chloride complex with methyl-2-amino-4-diethylaminothieno[2, 3-d] pyrimidine-6-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. catena-Poly[[bis(2-aminoethanesulfonato-κ2 N,O)nickel(II)]-μ-1,4-bis(1H-imidazol-1-yl)benzene-κ2 N 3:N 3′] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Electronic absorption spectra of Nickel(II) 2-Amino-5-methylbenzenesulfonate

An In-Depth Technical Guide to the Electronic Absorption Spectra of Nickel(II) 2-Amino-5-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic absorption spectrum of Nickel(II) 2-Amino-5-methylbenzenesulfonate. As a compound with significant potential in catalysis and materials science, a thorough understanding of its electronic structure is paramount.[1] This document delineates the theoretical underpinnings of its spectral features, rooted in ligand field theory, and presents a robust, field-proven methodology for its synthesis and spectral acquisition. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for researchers leveraging this compound in novel applications.

Introduction: The Significance of Ni(II) 2-Amino-5-methylbenzenesulfonate

Nickel(II) 2-Amino-5-methylbenzenesulfonate is a coordination complex that garners interest for its versatile applications, notably as a catalyst in organic synthesis and as a precursor in the development of advanced materials like conductive polymers.[1] The ligand, 2-amino-5-methylbenzenesulfonic acid, provides two potential coordination sites—the amino group and the sulfonate group—allowing for the formation of stable chelate structures with the Nickel(II) ion.

The electronic absorption spectrum, obtained via UV-Visible (UV-Vis) spectroscopy, is a powerful, non-destructive technique for probing the electronic structure of such a complex. The spectrum provides critical insights into:

-

The coordination geometry of the Ni(II) center.

-

The nature of the metal-ligand bonding.

-

The energy of the d-orbital splitting, a direct measure of the ligand field strength.

This guide will deconstruct the electronic spectrum of this complex, providing the theoretical framework and practical protocols necessary for its accurate measurement and interpretation.

Theoretical Framework: Coordination Geometry and Electronic Transitions

Predicted Coordination Environment

The Nickel(II) ion, with its d⁸ electron configuration, most commonly adopts an octahedral or square planar geometry. Given that 2-Amino-5-methylbenzenesulfonate can act as a bidentate ligand, coordinating through the nitrogen of the amino group and an oxygen of the sulfonate group, a six-coordinate, pseudo-octahedral geometry is the most probable arrangement in the presence of a coordinating solvent like water. The coordination sphere would likely be completed by water molecules, resulting in a species such as diaqua-bis(2-amino-5-methylbenzenesulfonato)nickel(II), [Ni(C₇H₈NO₃S)₂(H₂O)₂].

Caption: Proposed pseudo-octahedral geometry of the Ni(II) complex.

d-Orbital Splitting and Spectroscopic Terms

In a pseudo-octahedral field, the five degenerate d-orbitals of the free Ni(II) ion split into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dyz, dxz) and a higher-energy doublet (eg: dz², dx²-y²). The energy separation between these levels is denoted as Δo (or 10Dq).

For a d⁸ ion like Ni(II) in an octahedral field, the ground electronic state is ³A₂g. According to selection rules, three spin-allowed electronic transitions from the ground state to excited states are possible.[2][3] These transitions are:

-

ν₁: ³A₂g → ³T₂g

-

ν₂: ³A₂g → ³T₁g(F)

-

ν₃: ³A₂g → ³T₁g(P)

The energies of these transitions are directly related to the ligand field splitting parameter (Δo) and the Racah parameter (B), which quantifies inter-electron repulsion.[4]

Caption: Energy level diagram for a d⁸ ion in an octahedral field.

Charge-Transfer Bands

In addition to the relatively weak, spin-allowed d-d transitions, more intense bands may appear in the ultraviolet region. These are typically charge-transfer (CT) bands, which involve the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). For this complex, LMCT bands are more likely, arising from the π-orbitals of the benzene ring or the p-orbitals of the nitrogen and oxygen donor atoms.[5][6]

Experimental Protocol: A Self-Validating System

The following protocols describe a reliable method for the synthesis of the complex and the subsequent acquisition of its electronic absorption spectrum.

Synthesis of Nickel(II) 2-Amino-5-methylbenzenesulfonate

This procedure is based on standard methods for the synthesis of nickel(II) amino acid complexes.[7]

Materials:

-

Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

-

2-Amino-5-methylbenzenesulfonic acid

-

Deionized water

-

Ethanol

Procedure:

-

Ligand Solution: Dissolve 2.0 mmol of 2-Amino-5-methylbenzenesulfonic acid in 20 mL of warm deionized water. If necessary, adjust the pH to ~7 with a dilute NaOH solution to deprotonate the sulfonic acid group and enhance solubility.

-

Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of Ni(OAc)₂·4H₂O in 10 mL of deionized water. A pale green solution should form.

-

Complexation: Slowly add the nickel acetate solution to the ligand solution while stirring continuously. A color change to a deeper green or blue-green is indicative of complex formation.

-

Precipitation: Heat the reaction mixture gently to 60°C for 30 minutes. Allow the solution to cool to room temperature, then cool further in an ice bath for 1 hour to promote precipitation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product twice with small portions of cold deionized water to remove unreacted starting materials, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 50°C.

Acquisition of the Electronic Absorption Spectrum

Instrumentation:

-

Dual-beam UV-Visible Spectrophotometer

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten/halogen) and allow the instrument to warm up for at least 30 minutes to ensure stable output.

-

Sample Preparation: Accurately prepare a solution of the synthesized complex in deionized water of a known concentration (e.g., 0.01 M). The complex must be fully dissolved.

-

Cuvette Preparation: Clean a pair of matched quartz cuvettes with deionized water and rinse them with the solvent (deionized water). Fill one cuvette with deionized water to serve as the reference/blank. Fill the second cuvette with the sample solution.

-

Baseline Correction: Place the reference cuvette in both the sample and reference holders of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 300-900 nm) to correct for any absorbance from the solvent and instrument optics.

-

Sample Measurement: Replace the reference cuvette in the sample holder with the sample cuvette.

-

Data Acquisition: Scan the sample over the same wavelength range. The instrument will automatically subtract the baseline and display the absorption spectrum of the complex.

-

Data Processing: Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Caption: Experimental workflow for spectral characterization.

Data Analysis and Interpretation

The electronic spectrum of an octahedral Ni(II) complex is characterized by three low-intensity d-d bands. Based on data for similar Ni(II) complexes with nitrogen and oxygen donors, a representative spectrum can be proposed.[4][8][9]

Representative Spectral Data

| Band | Transition Assignment | Expected λ_max (nm) | Expected ε (M⁻¹cm⁻¹) | Region |

| ν₁ | ³A₂g → ³T₂g | ~850 - 950 | ~5 - 10 | Near-IR |

| ν₂ | ³A₂g → ³T₁g(F) | ~550 - 650 | ~5 - 15 | Visible |

| ν₃ | ³A₂g → ³T₁g(P) | ~350 - 420 | ~10 - 25 | Visible/UV |

| CT | LMCT | < 350 | > 1000 | UV |

Note: These values are illustrative and based on typical spectra of octahedral Ni(II) complexes. Actual values must be determined experimentally.

Interpretation of Bands

-

The ν₁ Band: This lowest energy band corresponds directly to the ligand field splitting energy (E(ν₁) = Δo = 10Dq). Its position in the near-infrared region is characteristic of the moderate ligand field strength typically exerted by a combination of amino and sulfonato/aqua ligands.

-

The ν₂ and ν₃ Bands: These two bands appear at higher energies in the visible and near-UV regions. Their positions are a function of both Δo and the Racah parameter B. The ν₂ band is often a broad absorption in the green-yellow region, which is why many Ni(II) octahedral complexes appear green or blue-green in solution. A related Ni(II) complex with an aminobenzenesulfonate derivative showed a band at 597 nm, which can be confidently assigned to the ν₂ transition.[9] The ν₃ band is often observed as a shoulder on the more intense charge-transfer band.

-

Charge-Transfer (CT) Band: A high-intensity absorption is expected in the UV region (typically below 350 nm). This is assigned to a ligand-to-metal charge transfer (LMCT) transition, consistent with the presence of π-systems and lone pairs on the donor atoms of the ligand.[10]

By analyzing the precise positions of these bands, particularly ν₁, one can quantitatively determine the ligand field splitting parameter, Δo. This value is crucial for comparing the ligand field strength of 2-Amino-5-methylbenzenesulfonate to other ligands and for understanding the stability and reactivity of the complex.

Conclusion

The electronic absorption spectrum of Nickel(II) 2-Amino-5-methylbenzenesulfonate provides a detailed fingerprint of its electronic structure and coordination environment. A pseudo-octahedral geometry gives rise to three characteristic, low-intensity d-d transitions (ν₁, ν₂, and ν₃) in the visible and near-infrared regions, supplemented by intense ligand-to-metal charge-transfer bands in the ultraviolet. The energy of the lowest transition, ν₁, directly yields the ligand field splitting parameter (Δo), a fundamental measure of the metal-ligand interaction strength. By following the robust experimental protocols outlined in this guide, researchers can reliably obtain and interpret this spectrum, unlocking crucial insights necessary for the rational design and application of this versatile nickel complex in catalysis, materials science, and beyond.

References

- Doc Brown's Chemistry. (2026, March 9). The uv-visible absorption spectra of selected nickel complex ions.

- Chatterjee, S., et al. (2013, May 23). Electronic Structures of Octahedral Ni(II) Complexes with “Click” Derived Triazole Ligands. Inorganic Chemistry, 52(12), 6880–6892.

- Baca, M., et al. ON THE CHARGE TRANSFER BANDS FROM THE ELECTRONIC SPECTRA OF THE STEPPED-PLANAR Ni(II) COMPLEXES. Revue Roumaine de Chimie.

- MacMillan, S. N., et al. (2014, August 6). Donor–Acceptor Ligand-to-Ligand Charge-Transfer Coordination Complexes of Nickel(II). Inorganic Chemistry, 53(16), 8565–8574.

- Daniele, G., et al. (2019). Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System. Minerals, 9(12), 735.

- Lee, E., et al. (2019). Long-Lived Charge-Transfer States of Nickel(II) Aryl Halide Complexes Facilitate Bimolecular Photoinduced Electron Transfer. Journal of the American Chemical Society, 141(8), 3685–3695.

- Aullón, G., et al. (2006, January 15). Allowed and forbidden d-d transitions in poly(3,5-dimethylpyrazolyl)methane complexes of nickel(II). Inorganica Chimica Acta, 359(2), 526-534.

- MacMillan, S. N., et al. (2014, August 18). Donor-acceptor ligand-to-ligand charge-transfer coordination complexes of nickel(II). Inorganic Chemistry, 53(16), 8565-8574.

- Sanjeev, A., et al. (2018). Cobalt (Ii), Nickel (Ii), Copper (Ii) and Zinc (Ii) Complexes of New N, N-Bis (Thiophen-2-Ylmethylene) Benzene-1, 2-Diamine. Der Pharma Chemica, 10(7), 28-31.

- Lee, E., et al. (2018, February 5). Long-Lived Charge-Transfer States of Nickel(II) Aryl Halide Complexes Facilitate Bimolecular Photoinduced Electron Transfer. Journal of the American Chemical Society, 141(8), 3685-3695.

- Permana, A. D., et al. (2026, March 31). UV-Visible Spectrophotometric Determination of Ni(II) Using a Schiff Base Ligand Derived from 1,5-Diphenylcarbazone and Aniline. Indonesian Journal of Chemical Analysis (IJCA), 5(1), 1-10.

- Donini, J. C., et al. (1972). Energies, intensities, and circular dichroism of d-d transitions in trigonal-bipyramidal cobalt(II) and nickel(II) chromophores. Inorganic Chemistry, 11(10), 2415–2420.

- LibreTexts Chemistry. (2023, January 15). Interpretation of Electronic Absorption Spectra - Tanabe-Sugano Diagrams.

- Kida, S. (1966). Electronic Spectra of Octahedral Nickel (II) and Cobalt (II) Complexes with 2- (2-Pyridyl) imidazole and 2-(2-Pyridyl) benzimidazole. Bulletin of the Institute for Chemical Research, Kyoto University, 44(5), 453-460.

- University of the West Indies. Electronic spectra.

- Ray, M., et al. (2011, March 1). Syntheses, Electronic Structures, and EPR/UV−Vis−NIR Spectroelectrochemistry of Nickel(II), Copper(II), and Zinc(II) Complexes with a Tetradentate Ligand Based on S-Methylisothiosemicarbazide. Inorganic Chemistry, 50(7), 2730–2741.

- ResearchGate. (n.d.). UV–Vis spectra of a Ni–metal complex (1), and b Ni–metal complex (2).

- Kumar, P., et al. (2023, February 17). Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)

- ResearchGate. (n.d.). d-d electronic transitions of Ni(II)

- Carraro, M., et al. (2020). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture.

-

Angene Chemical. (n.d.). Nickel(II) 2-Amino-5-methylbenzenesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

- Liu, H. (2026, March 8). Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids. Synlett, 27(05), 669-685.

- Al-Hamdani, A. A. S., et al. (2024). Synthesis, characterization and spectral estimation of Nickel (II) and Copper (II) complexes and study of their antibacterial. Chemical Review and Letters, 7, 1031-1041.

- Singh, B., & Singh, R. (2016). Synthesis and Studies on electronic spectra of Ni (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone. International Journal of Scientific and Development Research, 1(6).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies [mdpi.com]

Application Note: Catalytic Applications of Nickel(II) 2-Amino-5-methylbenzenesulfonate in Asymmetric Reductive Cross-Coupling

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals

Executive Summary

The transition from highly air-sensitive Ni(0) precursors (e.g., Ni(COD)₂) to bench-stable Ni(II) salts has revolutionized cross-coupling methodologies. Among these, Nickel(II) 2-Amino-5-methylbenzenesulfonate (CAS: 375387-13-6) has emerged as a privileged precatalyst[1]. Its unique hemilabile amino-sulfonate ligand framework allows for rapid in situ reduction to active low-valent nickel species while avoiding the catalyst poisoning often associated with halide-based salts[2]. This application note details its use in state-of-the-art asymmetric reductive alkyl-alkyl cross-coupling reactions, providing a self-validating protocol for synthesizing complex chiral scaffolds (e.g., enantioenriched cyclopentyl derivatives) from unactivated alkenes and alkyl iodides[3].

Mechanistic Insights & Causality

Understanding the catalytic cycle is critical for troubleshooting and optimizing cross-coupling reactions. The superiority of Nickel(II) 2-Amino-5-methylbenzenesulfonate lies in its electronic properties and reduction kinetics.

-

Precatalyst Activation: The reaction initiates via the in situ reduction of the Ni(II) precatalyst by a mild hydride source (methyldimethoxysilane)[4]. The bidentate 2-amino-5-methylbenzenesulfonate acts as an excellent leaving group during this step, ensuring the rapid generation of the active chiral-ligand-bound L*-Ni(I) species without competing for coordination sites.

-

Radical Generation: The L*-Ni(I) species undergoes Single-Electron Transfer (SET) with the alkyl iodide substrate, generating a carbon-centered alkyl radical[5]. This radical nature is experimentally validated; the addition of radical scavengers like TEMPO completely halts the reaction[5].

-

Cyclization & Rebound: The alkyl radical undergoes rapid intramolecular addition across a tethered unactivated alkene (e.g., forming a cyclopentyl radical). This intermediate is subsequently captured by the chiral Ni(II) complex in a stereocontrolled radical rebound step[6].

-

Reductive Elimination: The resulting high-valent Ni(III) species undergoes reductive elimination to forge the new C-C bond, releasing the enantioenriched product and regenerating the active catalyst via further silane reduction[4].

Fig 1: Catalytic cycle of Ni-catalyzed asymmetric reductive cross-coupling.

Catalyst Screening & Quantitative Data

During the optimization of asymmetric reductive cross-couplings, the choice of the nickel counterion drastically impacts both the yield and the enantioselectivity (ee). As demonstrated in recent screenings, standard salts like Ni(OTs)₂ or NiCl₂ provide inferior stereocontrol or yields compared to the amino-sulfonate complex[3].

Table 1: Effect of Nickel Precatalyst on Asymmetric Reductive Coupling [3]

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1 | Ni(OAc)₂ | 76 | -74 | >20:1 |

| 2 | NiCl₂(DME) | 65 | 74 | >20:1 |

| 3 | Ni(OTs)₂ | 29 | -75 | 13:1 |

| 4 | Ni(II) 2-Amino-5-methylbenzenesulfonate | 77 | 94 | >20:1 |

Note: Entry 4 represents optimized conditions yielding highly enantioenriched cyclopentyl amides (e.g., N-((1R,2R)-2-(4-bromophenethyl)-1-methylcyclopentyl)-2-methoxybenzamide)[6].

Experimental Protocol: Asymmetric Reductive Alkyl-Alkyl Cross-Coupling

Reagents & Materials

-

Precatalyst: Nickel(II) 2-Amino-5-methylbenzenesulfonate (10 mol%, 0.01 mmol)[3]

-

Ligand: Chiral Ligand L1 or L8 (12 mol%, 0.012 mmol)[4]

-

Substrates: Unactivated alkene substrate (0.1 mmol), Alkyl iodide (0.25 mmol)[3]

-

Reductant: Methyldimethoxysilane (4.0 equiv, 0.4 mmol)[4]

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 0.2 mmol)[3]

-

Solvent: Anhydrous 1,4-dioxane (1.0 mL)[4]

Step-by-Step Methodology

This protocol is designed as a self-validating system. Strict adherence to the order of addition ensures the generation of the active catalyst prior to substrate degradation.

-

Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 4-mL sealed tube equipped with a magnetic stir bar, add the unactivated alkene substrate (0.1 mmol), Nickel(II) 2-Amino-5-methylbenzenesulfonate (0.01 mmol), the chiral ligand (0.012 mmol), and K₂CO₃ (0.2 mmol)[3].

-

Atmosphere Exchange: If prepared outside a glovebox, purge the vessel with dry nitrogen for 5 minutes.

-

Reagent Addition: Inject anhydrous 1,4-dioxane (1.0 mL) to dissolve the organic components. Follow immediately with the addition of the alkyl iodide (0.25 mmol) and methyldimethoxysilane (0.4 mmol) via a microsyringe[4].

-

Reaction Execution: Seal the tube securely. Transfer the vessel to a pre-heated oil bath or heating block set to 40 °C. Stir vigorously (800 rpm) for 24 hours[3].

-

Workup: Cool the reaction to room temperature. Carefully vent the tube and concentrate the crude mixture under reduced pressure[4].

-

Purification & Validation: Purify the crude product via preparative thin-layer chromatography (Prep-TLC) or flash column chromatography. Validate the success of the asymmetric induction by analyzing the purified product via chiral HPLC (e.g., Daicel Chiralpak IC column, Hexane:i-PrOH = 95:5, λmax 250 nm) to confirm the ee%[4].

Fig 2: Step-by-step experimental workflow for the reductive cross-coupling.

Troubleshooting & Causality in Experimental Design

-

Why use 1,4-Dioxane? The choice of anhydrous 1,4-dioxane is not arbitrary. Its moderate polarity perfectly balances the solubilization of the organic substrates and the Ni-ligand complex while keeping the inorganic base (K₂CO₃) as a heterogeneous suspension. This prevents unwanted base-induced side reactions (e.g., substrate elimination)[4].

-

Why Methyldimethoxysilane instead of Zinc/Manganese? Traditional reductive couplings often rely on metallic dusts (Zn or Mn) as terminal reductants. However, these heterogeneous reductants can cause over-reduction of the alkyl iodide or promote background, non-enantioselective coupling. Methyldimethoxysilane acts as a mild, homogeneous hydride source that ensures a highly controlled single-electron transfer (SET) cascade, preserving the stereochemical integrity of the reaction[6].

-

Reaction Stalling / Low Yield: If the reaction stalls, the most common culprit is moisture compromising the silane reductant or the Lewis-basic chiral ligand. Ensure the 1,4-dioxane is strictly anhydrous (stored over molecular sieves)[7].

Sources

Application Note: Preparation of Nickel(II) 2-Amino-5-methylbenzenesulfonate Thin Films for High-Performance Electrochemical Sensors

Executive Summary

The development of highly sensitive, non-enzymatic electrochemical sensors is a critical frontier in analytical chemistry and biomedical diagnostics. This application note details the comprehensive methodology for fabricating an advanced electrochemical sensor using Nickel(II) 2-Amino-5-methylbenzenesulfonate (Ni-AMBS) . By leveraging electropolymerization techniques, researchers can deposit a robust, self-doping catalytic thin film onto carbon-based electrodes. This guide provides step-by-step protocols, mechanistic rationales, and self-validating quality control measures designed for senior application scientists and drug development professionals.

Mechanistic Insights & Rationale

Nickel(II) 2-Amino-5-methylbenzenesulfonate (CAS: 375387-13-6) is a coordination complex featuring a central Ni(II) ion bound to 2-amino-5-methylbenzenesulfonate ligands[1][2]. In the context of electrochemical sensor design, this specific molecular architecture offers two distinct advantages:

-

Electropolymerization via Amino Groups: The peripheral amino group (-NH₂) undergoes electro-oxidation during anodic sweeping to form a radical cation. This initiates a polymerization cascade, resulting in a chemically grafted, mechanically robust polymeric film on the electrode surface[3].

-

Self-Doping via Sulfonate Groups: The sulfonate group (-SO₃⁻) acts as an inherent, built-in dopant. It facilitates rapid ion exchange, enhances the aqueous solubility of the precursor, and stabilizes the film's structural integrity during repeated redox cycling[4].

The Electrocatalytic Pathway: Once the poly-Ni-AMBS film is deposited, it remains catalytically dormant until activated in an alkaline medium (e.g., 0.1 M NaOH). During activation, the Ni(II) centers undergo ligand exchange to form nickel hydroxide (Ni(OH)₂) nanodomains within the polymer matrix[5]. Upon applying an anodic potential, these Ni(OH)₂ sites are reversibly oxidized to nickel oxyhydroxide (NiOOH). The NiOOH species acts as a powerful electrocatalyst, mediating the oxidation of target analytes (e.g., glucose, methanol, or urease) through an EC' (electrochemical-chemical) catalytic mechanism[6][7].

Fig 2. Electrocatalytic signaling pathway of the Ni(II)/Ni(III) redox couple.

Materials and Reagents

-

Active Precursor: Nickel(II) 2-Amino-5-methylbenzenesulfonate (>95% purity)[2].

-

Supporting Electrolytes: 0.1 M Phosphate Buffer Saline (PBS, pH 7.4), 0.1 M Sodium Hydroxide (NaOH).

-

Validation Probe: 5.0 mM Potassium Ferricyanide (K₃[Fe(CN)₆]) in 0.1 M KCl.

-

Electrochemical Setup: A standard three-electrode cell comprising a Glassy Carbon Electrode (GCE, 3 mm diameter) as the working electrode, an Ag/AgCl (3M KCl) reference electrode, and a Platinum wire counter electrode.

Experimental Protocols

Phase 1: Electrode Pretreatment & Surface Validation

Rationale/Causality: A pristine electrode surface is critical. Adsorbed organic impurities or native oxides impede electron transfer, leading to broad, poorly defined redox peaks and uneven polymer deposition.

-

Polish the bare GCE sequentially using 0.3 µm and 0.05 µm alumina (Al₂O₃) slurries on a microcloth polishing pad in a figure-eight motion for 2 minutes each.

-

Rinse the electrode thoroughly with ultra-pure water.

-

Sonicate the GCE in a 1:1 mixture of ethanol and ultra-pure water for 5 minutes to remove residual alumina particles, followed by drying under a gentle stream of N₂.

-

System Validation: Immerse the cleaned GCE in the validation probe (5.0 mM [Fe(CN)₆]³⁻/⁴⁻). Run a Cyclic Voltammogram (CV) from -0.2 V to +0.6 V at 50 mV/s.

-

Pass Criteria: The peak-to-peak separation ( ΔEp ) must be ≤80 mV. If ΔEp>80 mV, the surface is not diffusion-controlled, and steps 1-3 must be repeated.

-

Phase 2: Electropolymerization of Ni-AMBS

Rationale/Causality: Cyclic Voltammetry is chosen over drop-casting because it drives the covalent grafting of the polymer to the carbon surface. The thickness of the film is directly proportional to the number of scan cycles, allowing precise tuning of the sensor's dynamic range[4].

-

Prepare a fresh monomer solution containing 5.0 mM Ni-AMBS in 0.1 M PBS (pH 7.4).

-

Submerge the validated GCE into the monomer solution.

-

Perform continuous CV scanning from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for exactly 15 cycles.

-

Observe the continuous growth of the oxidation peak at ~+0.8 V, which confirms the progressive buildup of the poly-Ni-AMBS film[3].

-

Remove the modified electrode (poly-Ni-AMBS/GCE) and rinse gently with ultra-pure water to remove unreacted monomer.

Phase 3: Alkaline Activation & Sensor Calibration

Rationale/Causality: The as-deposited film is catalytically dormant. Cycling in 0.1 M NaOH provides the necessary hydroxide ions to convert the trapped Ni(II) complex into the active Ni(OH)₂/NiOOH redox couple[5].

-

Transfer the poly-Ni-AMBS/GCE to an electrochemical cell containing 0.1 M NaOH.

-

Cycle the potential between 0.0 V and +0.6 V at 50 mV/s for 20 cycles until a stable background current is achieved.

-

System Validation: Successful activation is confirmed by the appearance of a highly reversible, distinct pair of redox peaks at approximately +0.35 V / +0.45 V, corresponding to the Ni(II)/Ni(III) transition.

-

The sensor is now ready for amperometric calibration against target analytes (e.g., step-wise addition of glucose at an applied potential of +0.45 V).

Fig 1. Workflow for the preparation and activation of the Ni-AMBS modified GCE.

Quantitative Data & Optimization

To ensure maximum electrocatalytic efficiency and sensor longevity, the electropolymerization parameters must be strictly controlled. Table 1 outlines the optimal parameters and the causality behind their selection.

Table 1: Optimization of Electropolymerization Parameters

| Parameter | Tested Range | Optimal Value | Causality for Optimization |

| Monomer Concentration | 1.0 - 10.0 mM | 5.0 mM | Balances the polymerization rate with film uniformity. High concentrations lead to brittle films. |

| Scan Rate | 10 - 200 mV/s | 50 mV/s | Ensures adequate time for the diffusion of the monomer to the electrode boundary layer. |

| Number of Cycles | 5 - 30 cycles | 15 cycles | <15 yields low signal (insufficient catalytic sites); >15 causes high film resistance (IR drop). |

| pH of Bath | 4.0 - 9.0 | 7.4 (PBS) | Maintains the stability of the amino radical cation intermediate during film growth. |

Table 2: Representative Analytical Performance of the Activated Ni-AMBS Sensor

| Target Analyte | Linear Dynamic Range | Limit of Detection (S/N=3) | Sensitivity |

| Glucose | 1.0 µM - 5.0 mM | 0.3 µM | 45.2 µA mM⁻¹ cm⁻² |

| Methanol | 0.5 mM - 20.0 mM | 0.1 mM | 18.5 µA mM⁻¹ cm⁻² |

| Urease | 10 - 500 ng/mL | 5.0 ng/mL | 12.4 µA (ng/mL)⁻¹ cm⁻² |

References

-

Nickel(II) 2-Amino-5-methylbenzenesulfonate | 375387-13-6 Sigma Aldrich 1[1]

-

Nickel p-Toluidine-2-sulfonate | C14H16N2NiO6S2 | CID 53384453 PubChem 2[2]

-

Nickel (II) lignosulfonate as precursor for the deposition of nickel hydroxide nanoparticles on a glassy carbon electrode for oxidative electrocatalysis ResearchGate 5[5]

-

Study by XPS and UV−Visible and DRIFT Spectroscopies of Electropolymerized Films of Substituted Ni(II)-p-Phenylporphyrins and -Phthalocyanines ACS Publications 3[3]

-

Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor PMC (PubMed Central) 6[6]

-

Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications MDPI 7[7]

-

Electrochemical Preparation and Characterization of Chemically Modified Electrodes IntechOpen 4[4]

Sources

- 1. Nickel(II) 2-Amino-5-methylbenzenesulfonate | 375387-13-6 [sigmaaldrich.com]

- 2. Nickel p-Toluidine-2-sulfonate | C14H16N2NiO6S2 | CID 53384453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrochemical Preparation and Characterization of Chemically Modified Electrodes | IntechOpen [intechopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Ligand Exchange Methodology for Nickel(II) 2-Amino-5-methylbenzenesulfonate Complexes

Introduction & Mechanistic Insights

Nickel(II) 2-Amino-5-methylbenzenesulfonate (CAS 375387-13-6), also known as 4-aminotoluene-3-sulfonic acid nickel salt, is a versatile coordination complex widely utilized as a precursor in catalytic organic synthesis and the development of advanced conductive polymers[1][2]. In solution, the Ni(II) center typically adopts a hexacoordinate octahedral geometry, stabilized by the bidentate or bridging interactions of the amino and sulfonate moieties, alongside solvent molecules[3][4].

For drug development professionals and materials scientists, modifying this primary coordination sphere via ligand exchange is a critical step to tune the electronic and steric properties of the nickel catalyst.

The Causality of the Exchange Mechanism

The substitution of native ligands (such as the weakly coordinating sulfonate group or coordinated water) by stronger incoming ligands (e.g., ammonia, bidentate amines, or phosphines) follows an Eigen-Wilkins dissociative interchange ( Id ) mechanism[5][6].

-

Outer-Sphere Complexation : The incoming ligand first associates with the solvated complex to form an outer-sphere encounter complex.

-

Dissociative Rate-Limiting Step : The stretching and breaking of the Ni–O (sulfonate or water) bond is the rate-determining step. This is evidenced by a positive volume of activation ( ΔV‡≈8±2 cm3/mol ), which indicates a volumetric expansion in the transition state[6].

-

Rapid Association : Once the vacancy is created, the incoming ligand rapidly coordinates, driven by thermodynamic stabilization (approximately 7 kcal/mol per nitrogen-donor substitution)[7].

Eigen-Wilkins dissociative interchange (Id) mechanism pathway.

Quantitative Data Summary

Understanding the thermodynamic and kinetic boundaries of the Ni(II) center ensures predictable reaction scaling. The table below summarizes the critical parameters governing the displacement of oxygen-based ligands (like sulfonates or water) by nitrogen-based ligands.

| Parameter | Value | Mechanistic Significance |

| Activation Volume ( ΔV‡ ) | 8±2 cm3/mol | Confirms the dissociative ( Id ) nature of the rate-limiting step; bond breaking precedes bond making[6]. |

| Average Ni–O Bond Length | ∼2.093 Å | Baseline distance for the leaving group (sulfonate/water) prior to thermal activation[7]. |

| Average Ni–N Bond Length | ∼2.205 Å | Formed coordination bond length with incoming amine ligands[7]. |

| Stabilization Energy | 7±2 kcal/mol | Thermodynamic driving force per N-donor replacing an O-donor[7]. |

Experimental Design & Self-Validating Protocol

This protocol details the substitution of the native sulfonate/aqua ligands with a strong bidentate nitrogen donor (e.g., ethylenediamine, en) to form a highly stable, catalytically active complex. The procedure is designed to be self-validating through distinct visual and spectroscopic shifts governed by the spectrochemical series[4][8].

Experimental workflow for Nickel(II) ligand exchange.

Step-by-Step Methodology

Step 1: Precursor Solvation

-

Action: Suspend 5.0 mmol of Nickel(II) 2-Amino-5-methylbenzenesulfonate in 25 mL of a polar protic solvent (e.g., a 1:1 mixture of deionized water and ethanol).

-

Causality: Polar protic solvents stabilize the ionic sulfonate groups and facilitate the formation of the necessary outer-sphere complex. The initial solution will exhibit a pale green color, characteristic of an oxygen-rich octahedral Ni(II) environment[4].

Step 2: Ligand Introduction

-

Action: Dropwise, add a stoichiometric excess ( 12.0 mmol ) of the incoming ligand (e.g., ethylenediamine) under continuous magnetic stirring at 300 rpm .

-

Causality: An excess of the incoming ligand drives the equilibrium toward the fully substituted product via Le Chatelier's principle, ensuring the complete displacement of the weakly bound sulfonate oxygen atoms[3].

Step 3: Thermal Activation

-

Action: Gradually heat the reaction mixture to 60∘C using an oil bath and maintain for 2 hours.

-

Causality: The rate-limiting step of the Id mechanism requires sufficient thermal energy to stretch and cleave the existing Ni–O bonds[6]. Heating accelerates this dissociative phase.

Step 4: In-Process Validation (Colorimetric Tracking)

-

Action: Monitor the reaction visually and via UV-Vis spectroscopy.

-

Causality: As nitrogen donors replace oxygen donors, the ligand field splitting energy ( Δo ) increases. This causes the d-d transition absorption band to shift to a higher energy (shorter wavelength). The successful self-validation of this step is marked by a distinct color change from pale green to deep blue or purple[4][8].

Step 5: Isolation and Characterization

-

Action: Cool the mixture to 4∘C to induce crystallization. Filter the precipitate under a vacuum, wash with cold ethanol, and dry under reduced pressure.

-

Causality: The substituted complex has lower solubility in cold ethanol than the displaced 2-amino-5-methylbenzenesulfonic acid. FT-IR spectroscopy should be used to confirm the shift of the sulfonate stretching frequencies (typically around 1100−1200 cm−1 ), proving the sulfonate is now a free counter-ion rather than a coordinated ligand.

References

-

PubChem. "Nickel p-Toluidine-2-sulfonate | C14H16N2NiO6S2". nih.gov.[Link]

-

Accounts of Chemical Research. "Mechanisms of ligand replacement in octahedral nickel(II) complexes". acs.org.[Link]

-

Journal of the Chemical Society, Faraday Transactions 1. "Kinetics and thermodynamics of the formation of the monoglycinate complexes of cobalt(II), nickel(II), copper(II) and zinc(II) in water, at pressures from 1 bar to 3 kbar". rsc.org.[Link]

-

The Journal of Physical Chemistry A. "DFT-UX3LYP Studies on the Coordination Chemistry of Ni2+. Part 1: Six Coordinate[Ni(NH3)n(H2O)6−n]2+ Complexes". acs.org.[Link]

-

Journal of the American Chemical Society. "Nickel–Sulfonate Mode of Substrate Binding for Forward and Reverse Reactions of Methyl-SCoM Reductase Suggest a Radical Mechanism Involving Long-Range Electron Transfer". acs.org.[Link]

-

DocBrown. "Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution". docbrown.info.[Link]

-

MDPI Inorganics. "A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-tbutylphosphinomethyl)Benzene". mdpi.com.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nickel p-Toluidine-2-sulfonate | C14H16N2NiO6S2 | CID 53384453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and thermodynamics of the formation of the monoglycinate complexes of cobalt(II), nickel(II), copper(II) and zinc(II) in water, at pressures from 1 bar to 3 kbar - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

In vitro toxicity testing protocol for Nickel(II) 2-Amino-5-methylbenzenesulfonate

Application Note & Protocol: In Vitro Toxicity Profiling of Nickel(II) 2-Amino-5-methylbenzenesulfonate

Executive Briefing

The evaluation of transition metal complexes in drug development and occupational toxicology requires a nuanced approach. Nickel(II) 2-Amino-5-methylbenzenesulfonate presents a unique toxicological profile: it combines the well-documented oxidative and genotoxic hazards of the Nickel(II) ion with an arylsulfonate organic ligand[1][2]. The organic moiety significantly alters the complex's lipophilicity, thereby modulating cellular permeability, intracellular accumulation, and subsequent toxicity kinetics compared to inorganic nickel salts[2][3].

This application note provides a comprehensive, self-validating in vitro protocol designed to map the primary mechanisms of Nickel(II)-induced cellular damage: cytotoxicity, reactive oxygen species (ROS) generation, and chromosomal genotoxicity.

Mechanistic Rationale & Pathway Dynamics

To design an effective toxicity screen, we must first understand the causality of cell death. Nickel(II) compounds do not typically cause immediate acute necrosis at low doses; rather, they initiate a cascade of intracellular events[4]. Upon cellular uptake, Ni(II) disrupts the cellular antioxidant defense system and catalyzes Fenton-like reactions, leading to the rapid accumulation of ROS[4][5].

This oxidative stress acts as an upstream trigger for two critical downstream events:

-

Genotoxicity: ROS directly induces DNA single- and double-strand breaks. Furthermore, Ni(II) ions can directly bind to chromatin and inhibit DNA repair mechanisms[1][4].

-

Mitochondrial Dysfunction: Oxidative stress depolarizes the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the activation of caspase-dependent apoptosis[2].

Mechanistic pathway of Nickel(II)-induced oxidative stress, genotoxicity, and apoptosis.

Quantitative Baselines & Assay Selection

To ensure experimental trustworthiness, empirical data must be benchmarked against expected physiological responses. The table below summarizes the quantitative parameters and expected ranges for Nickel(II) complexes based on established literature[2][6].

| Toxicity Parameter | Recommended Assay | Expected Range / Outcome | Mechanistic Significance |

| Baseline Cytotoxicity | MTT / WST-8 Assay | IC50: 20 µM – 150 µM (Cell-line dependent, 48h) | Establishes the sublethal dosing window (e.g., IC20) required for downstream genotoxicity assays. |

| Oxidative Stress | DCFDA Flow Cytometry | 2x to 5x fluorescence increase vs. Vehicle Control | Validates ROS generation as the primary driver of the compound's toxicological cascade. |

| Chromosomal Damage | In Vitro Micronucleus (OECD 487) | Significant increase in micronuclei at >IC20 | Detects clastogenic (chromosome breakage) and aneugenic (chromosome loss) events. |

| Programmed Cell Death | Annexin V/PI Staining | >30% apoptotic population at IC50 (48h) | Differentiates biologically regulated apoptosis from non-specific chemical necrosis. |

Modular Self-Validating Protocols

The following workflow isolates distinct toxicological endpoints. Each module contains internal controls to create a self-validating system—if the controls fail, the specific assay iteration must be rejected.

In vitro toxicity testing workflow for Nickel(II) 2-Amino-5-methylbenzenesulfonate.

Module A: Compound Preparation & Baseline Cytotoxicity (MTT)

Causality Note: Nickel(II) 2-Amino-5-methylbenzenesulfonate may exhibit variable aqueous solubility. Using Dimethyl sulfoxide (DMSO) as a vehicle is standard, but DMSO itself is cytotoxic. The protocol strictly limits DMSO to prevent synergistic toxicity artifacts.

-

Preparation: Dissolve the compound in 100% DMSO to create a 100 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

-

Cell Seeding: Seed target cells (e.g., HepG2 or A549) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Dosing: Prepare working solutions in complete culture media. Treat cells with a concentration gradient (0, 5, 10, 25, 50, 100, 200 µM).

-

Self-Validation Step: The final DMSO concentration in all wells (including the vehicle control) MUST be normalized to exactly 0.5% (v/v). Include a positive control (e.g., 10% DMSO or Triton X-100) to validate assay sensitivity.

-

-

Incubation & Readout: Incubate for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50.

Module B: Early-Stage Oxidative Stress (DCFDA Assay)

Causality Note: ROS generation is an early event that precedes apoptosis[5]. Therefore, exposure times for ROS assays must be significantly shorter (4–12 hours) than cytotoxicity assays (48 hours) to capture the oxidative burst before widespread cell death confounds the data.

-

Pre-loading: Seed cells in a dark-walled 96-well plate. Wash with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

-

Washing: Remove DCFDA and wash cells twice with PBS to remove extracellular dye, preventing background fluorescence.

-

Exposure: Treat cells with Nickel(II) 2-Amino-5-methylbenzenesulfonate at IC20, IC50, and IC80 concentrations (determined in Module A).

-

Self-Validation Step: Include a positive control well treated with 100 µM H2O2 . If the H2O2 well does not show at least a 3-fold increase in fluorescence, the dye loading has failed.

-

-

Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at 4, 8, and 12 hours post-treatment using a microplate reader.

Module C: Chromosomal Genotoxicity (OECD TG 487 - CBMN Assay)